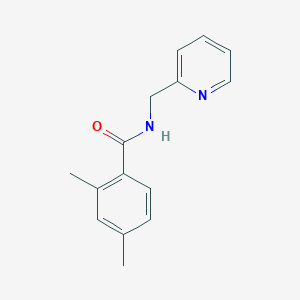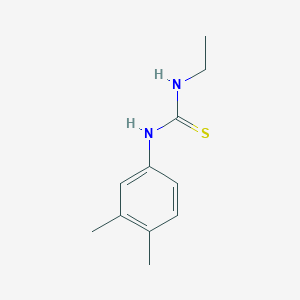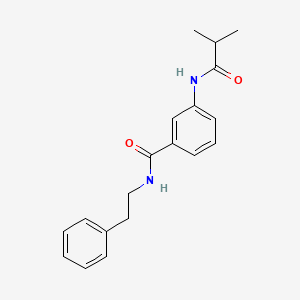
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide, also known as IBPN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IBPN belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood. However, it has been proposed that 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide acts by modulating the activity of ion channels and receptors in the nervous system. Specifically, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been found to modulate the activity of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the perception of pain and inflammation. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to increase the expression of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have a high degree of selectivity for its target receptors, which reduces the likelihood of off-target effects. However, one of the limitations of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively low potency, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide. One direction is to explore the potential of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the potential of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide and its potential therapeutic applications. Finally, the development of more potent derivatives of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide may increase its effectiveness in vivo.
Synthesemethoden
The synthesis of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%, and the purity of the product can be determined by using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
3-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-6-9-16(13-17)19(23)20-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQHHOSCVNMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)
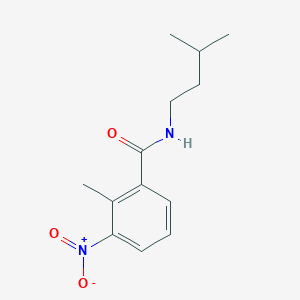

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
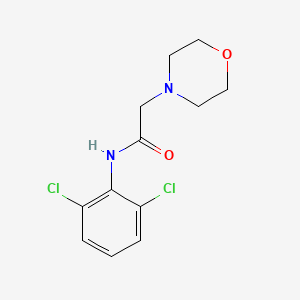
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
